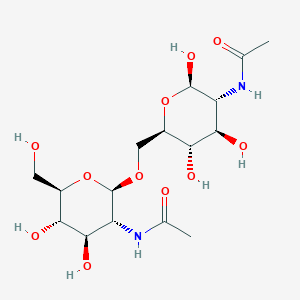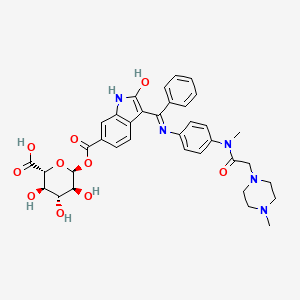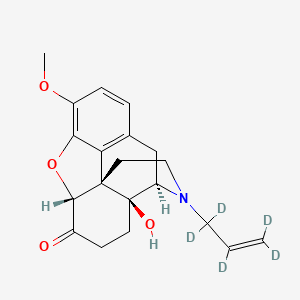
Naloxone-d5 3-Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxone-d5 3-Methyl Ether is a deuterated derivative of naloxone, a well-known opioid receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of naloxone and its analogs. The deuterium labeling helps in tracing and analyzing the metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 3-Methyl Ether involves the deuteration of naloxone at specific positions. The process typically starts with the synthesis of naloxone, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
Naloxone-d5 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone-d5.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Naloxone-d5.
Reduction: Precursors of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naloxone-d5 3-Methyl Ether is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of naloxone and its analogs.
Biology: Investigating the biological effects and interactions of naloxone at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of naloxone for developing better therapeutic agents.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical production.
Wirkmechanismus
Naloxone-d5 3-Methyl Ether exerts its effects by competitively binding to the μ-opioid receptors, displacing opioid agonists. This action reverses the effects of opioids, such as respiratory depression and sedation. The deuterium labeling allows for detailed tracing of the compound’s interaction with the receptors and its metabolic fate in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5 3-Methyl Ether.
Naltrexone: Another opioid receptor antagonist with a similar structure.
Nalmefene: A derivative of naltrexone with a longer duration of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2 |
InChI-Schlüssel |
SSVPTPGFVKXIRF-DNODIEJWSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H] |
Kanonische SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


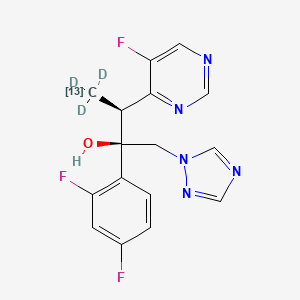

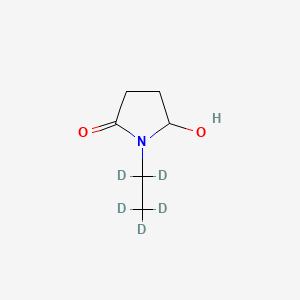
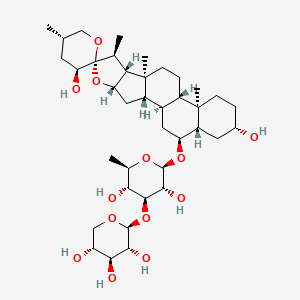
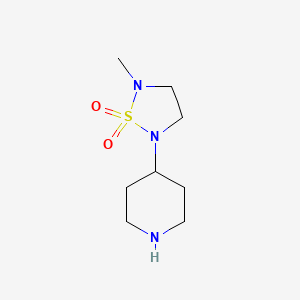
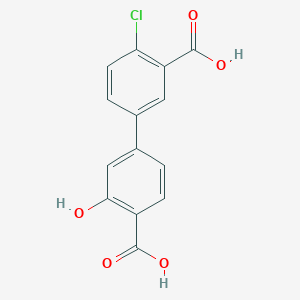
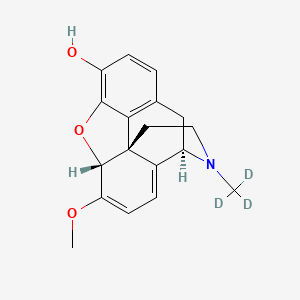

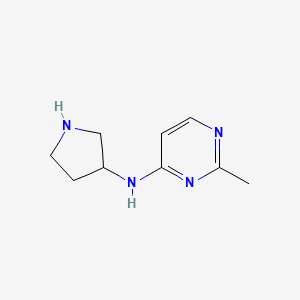
![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)

